Methods of Synthesis
The synthesis of tert-butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)carbamate typically involves several key steps:
This method can be optimized for yield and purity in industrial settings, where larger scales are used .
Molecular Structure
The molecular structure of tert-butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)carbamate can be described as follows:
The structural formula can be represented using SMILES notation: CN(CC1=NN(C)C(C#N)=C1Br)C(=O)OC(C)(C)C
.
Chemical Reactions Involving the Compound
tert-butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)carbamate participates in various chemical reactions, including:
These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize related compounds .
Mechanism of Action
The mechanism of action for tert-butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)carbamate primarily involves its role as an intermediate in drug synthesis. For instance, it is a precursor in the production of Lorlatinib, a drug used for treating non-small cell lung cancer. The compound undergoes further transformations that allow it to interact with specific molecular targets involved in cancer cell proliferation and survival pathways .
Physical and Chemical Properties
The properties of tert-butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)carbamate include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 329.19 g/mol |
IUPAC Name | tert-butyl N-[...]-N-methylcarbamate |
InChI | InChI=1S/C12H17BrN4O2/c1... |
Boiling Point | Not specified |
Purity | Typically around 97% |
These properties are essential for understanding how the compound behaves under various conditions and its suitability for different applications .
Scientific Applications
tert-butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)carbamate has several important applications:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3